molecular formula C13H23NO8 B090664 Madmeg CAS No. 19229-53-9

Madmeg

Cat. No. B090664
CAS RN: 19229-53-9
M. Wt: 321.32 g/mol
InChI Key: SJNGMSJRKAEHPH-TYDLLCAUSA-N
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Description

Madmeg, also known as methoxydihydromorphinan, is a synthetic opioid compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to morphine but has a unique mechanism of action that makes it a promising candidate for pain management and addiction treatment.

Mechanism Of Action

Madmeg acts on the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids. However, unlike traditional opioids, Madmeg does not activate the receptor directly. Instead, it acts as a positive allosteric modulator, enhancing the receptor's response to endogenous opioids such as enkephalins and endorphins. This unique mechanism of action is thought to be responsible for Madmeg's analgesic and anti-addictive effects.

Biochemical And Physiological Effects

Madmeg has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is associated with feelings of pleasure and reward. Additionally, it has been shown to decrease the release of glutamate, an excitatory neurotransmitter that is involved in pain signaling. These effects are thought to be responsible for Madmeg's analgesic and anti-addictive properties.

Advantages And Limitations For Lab Experiments

Madmeg has several advantages and limitations for use in lab experiments. One advantage is that it has a unique mechanism of action that makes it a promising candidate for pain management and addiction treatment. Additionally, it has been shown to have low abuse potential, making it a safer alternative to traditional opioids. However, one limitation is that it is a synthetic compound, which may limit its availability and increase its cost compared to natural compounds. Additionally, more research is needed to fully understand its safety and efficacy.

Future Directions

There are several potential future directions for research on Madmeg. One direction is to further investigate its mechanism of action and how it interacts with the mu-opioid receptor. Additionally, more research is needed to fully understand its safety and efficacy, particularly in comparison to traditional opioids. Finally, there is potential for Madmeg to be used in combination with other compounds for pain management and addiction treatment, and further research is needed to explore these possibilities.

Synthesis Methods

Madmeg can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reduction of thebaine, a natural alkaloid found in opium poppy, followed by methylation of the resulting compound. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Madmeg has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to have analgesic properties, making it a potential alternative to traditional opioids for pain management. Additionally, it has been found to have anti-addictive effects, making it a potential treatment for opioid addiction.

properties

CAS RN

19229-53-9

Product Name

Madmeg

Molecular Formula

C13H23NO8

Molecular Weight

321.32 g/mol

IUPAC Name

methyl (2S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxypropanoate

InChI

InChI=1S/C13H23NO8/c1-6(12(18)19-3)21-11-9(14-7(2)16)13(20-4)22-8(5-15)10(11)17/h6,8-11,13,15,17H,5H2,1-4H3,(H,14,16)/t6-,8+,9+,10+,11+,13-/m0/s1

InChI Key

SJNGMSJRKAEHPH-TYDLLCAUSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OC)NC(=O)C

SMILES

CC(C(=O)OC)OC1C(C(OC(C1O)CO)OC)NC(=O)C

Canonical SMILES

CC(C(=O)OC)OC1C(C(OC(C1O)CO)OC)NC(=O)C

synonyms

MADMEG
methyl-2-acetamido-2-deoxy-3-O-(1-(methoxycarbonyl)ethyl)glucopyranoside
muramic acid methyl glycoside

Origin of Product

United States

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